molecular formula C9H15NO2 B13531117 Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

Cat. No.: B13531117
M. Wt: 169.22 g/mol
InChI Key: XBTVTQJQOYOXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate is a chemical compound with the molecular formula C9H15NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate typically involves the reaction of 2-azaspiro[3.3]heptane with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the spirocyclic ring attacks the carbon atom in methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Alcohol derivatives of the spirocyclic compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2-Azaspiro[3.3]heptane-6-acetic acid, methyl ester: A closely related compound with slight structural differences.

Uniqueness

Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)2-7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3

InChI Key

XBTVTQJQOYOXGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(C1)CNC2

Origin of Product

United States

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